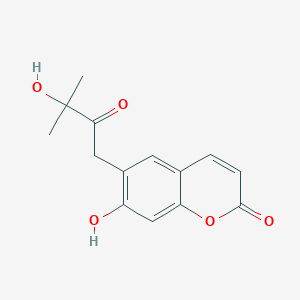
Peucedanone
Übersicht
Beschreibung
Peucedanone is a hydroxycoumarin. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitory Activity
Peucedanone, isolated from Angelica gigas, exhibits inhibitory activity towards acetylcholinesterase (AChE), indicating potential therapeutic applications in conditions like Alzheimer's disease. This activity was identified through a structure-activity relationship study of various coumarins (Kang, Lee, Sung, Park, & Kim, 2001).
Metabolism in Liver Microsomes
Research on Peucedani Radix, a Chinese medicinal herb, has investigated the metabolic profile of peucedanone in liver microsomes of rats and humans. This study contributes to understanding the pharmacokinetics of peucedanone and its related compounds (Song, Yan, Jing, Zhao, & Wang, 2011).
Ethnopharmacological Relevance
Peucedanum species, containing peucedanone, are traditionally used in various treatments, such as for cough, cramps, and respiratory disorders. Pharmacological investigations support some of these traditional medicine uses, highlighting the potential of peucedanone in treating various conditions (Sarkhail, 2014).
Anti-Inflammatory and Anti-Asthmatic Effects
Peucedanum japonicum extract, which contains peucedanone, has been shown to attenuate allergic airway inflammation. This indicates its potential use in treating allergic lung inflammation and asthma (Chun, Lee, Kim, Lee, Gu, Moon, & Kwon, 2018).
Antilithiatic Activity
Peucedanum grande, containing peucedanone, exhibits antiurolithiatic activity, suggesting its potential use in treating kidney stones and related urinary disorders (Kumar, Wadud, Jahan, Sofi, Bano, Makbul, & Husain, 2016).
Pharmacological Actions
Peucedanum praeruptorum, containing peucedanone, has demonstrated pharmacologic actions such as blood pressure reduction, anti-heart-failure, anti-asthma, and anti-cancer properties (Xue Jun-chao, 2012).
Multi-Drug Resistance Reversal
Peucedanum praeruptorum's compounds, including peucedanone, have shown potential in reversing multidrug resistance in cancer cells. This presents a promising avenue for developing new therapeutic agents against drug-resistant forms of cancer (Lee, Lee, Kim, & Bang, 2015).
Inhibition of Cytochrome P450 Enzymes
An in vitro study indicates that peucedanol, a derivative of peucedanone, significantly inhibits certain cytochrome P450 enzymes. This suggests potential drug interactions when used with medications metabolized by these enzymes (Zhang, Li, Yin, Zheng, & Liu, 2021).
Eigenschaften
IUPAC Name |
7-hydroxy-6-(3-hydroxy-3-methyl-2-oxobutyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,15,18H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVVJUMQCNQCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





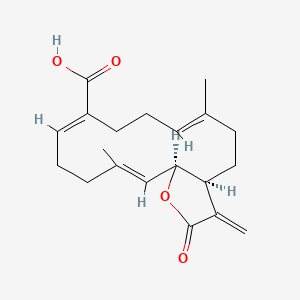
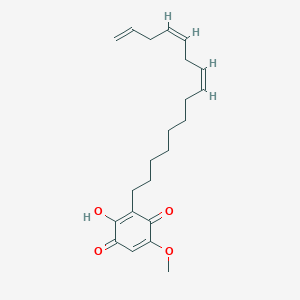
![9,4-(Epoxy[1,11,13]pentadecatrienoimino)furo[2',3':7,8]naphtho[1,2-d]thiazole-10,26(9H)-dione, 16-(acetyloxy)-5,6,18,20-tetrahydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-, (9S,14S,15R,16S,17R,18R,19R,20S,21S)-](/img/structure/B1235759.png)
![N-[2-(2-fluorophenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1235760.png)
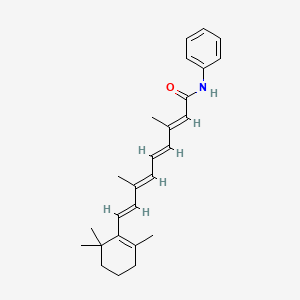
![6-(Methylamino)hexane-1,2,3,4,5-pentol 2-[2-methyl-3-(trifluoromethyl)anilino]-3-pyridinecarboxylic acid](/img/structure/B1235766.png)
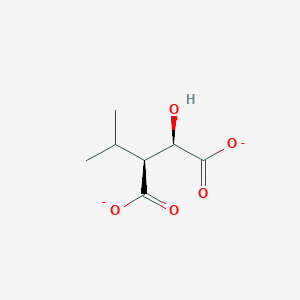
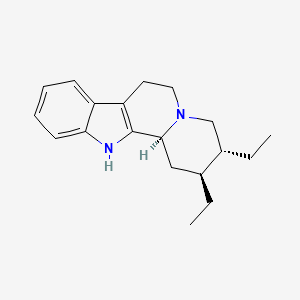
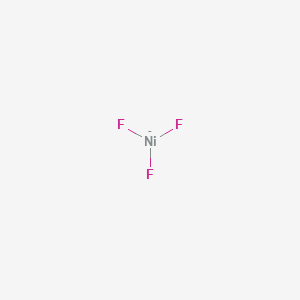
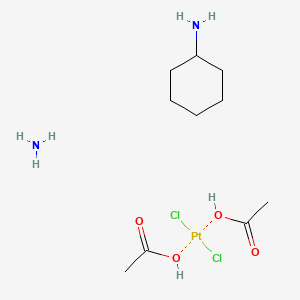
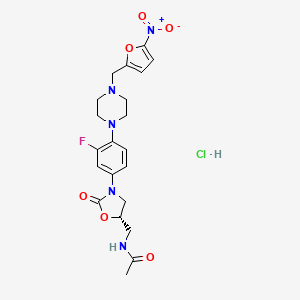
![3,7-Dibutyl-3,7-dimethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B1235779.png)